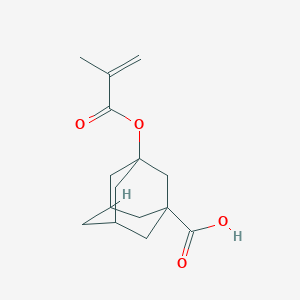

1-Carboxy-3-methacryloyloxyadamantane

Description

Enhancing Methacrylate (B99206) Systems with Adamantane (B196018)

The integration of the adamantane moiety into methacrylate polymer systems is a strategic approach to augmenting material properties. The rationale behind this incorporation is multifaceted:

Improved Thermal and Mechanical Properties: The rigid and bulky nature of the adamantane group enhances the thermal stability and mechanical strength of methacrylate polymers. researchgate.netingentaconnect.com This is attributed to the restriction of polymer chain movement by the adamantane structure. researchgate.netingentaconnect.com Polymers containing adamantyl esters exhibit exceptionally high glass transition temperatures. acs.org

Enhanced Etch Resistance: In applications like microelectronics, resistance to plasma etching is crucial. Adamantane's high carbon-to-hydrogen ratio contributes to superior etch resistance, a critical factor in processes like deep-UV (DUV) lithography. researchgate.netgoogle.com

Optical Transparency: Adamantane-containing methacrylate polymers demonstrate high transparency, particularly at deep UV wavelengths such as 193 nm, making them suitable for photolithography applications. researchgate.net They also exhibit higher refractive indexes compared to conventional polymers like PMMA. researchgate.netingentaconnect.com

Reduced Crystallinity and Lower Water Absorption: The incorporation of pendant adamantane groups can reduce or eliminate crystallinity in polymers. researchgate.net Furthermore, these polymers tend to have lower water absorption and dielectric constants than their non-adamantane counterparts. researchgate.netingentaconnect.com

A Closer Look at 1-Carboxy-3-methacryloyloxyadamantane

This compound, with the chemical name 3-(2-methylprop-2-enoyloxy)adamantane-1-carboxylic acid, serves as a key functional monomer precursor. clearsynth.com Its structure combines the robust adamantane core with two distinct functional groups: a polymerizable methacrylate group and a reactive carboxylic acid group. This dual functionality makes it a versatile building block for creating advanced polymers with tailored properties. The presence of both a methacrylate group allows for its integration into polymer chains via polymerization, while the carboxylic acid group offers a site for further chemical modification or for influencing properties like solubility and adhesion.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 212580-10-4 |

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| Synonyms | 3-(methacryloyloxy)adamantane-1-carboxylic acid |

| Source: clearsynth.comshdaeyeonchem.com |

Adamantane-Based Methacrylates: Pushing the Boundaries of Technology

Research into adamantane-based methacrylates is vibrant, with significant strides being made in specialized fields. One of the most prominent areas of application is in photoresists for advanced lithography. spiedigitallibrary.orgspiedigitallibrary.orgpatsnap.com

In the semiconductor industry's quest for smaller and more powerful integrated circuits, the development of high-performance photoresists is paramount. patsnap.com Adamantane-containing polymers are extensively used in photoresists for 193 nm lithography due to their aforementioned properties of high transparency and etch resistance. researchgate.netresearchgate.net The incorporation of adamantane derivatives helps in achieving high-resolution patterns with reduced line edge roughness (LER), a critical factor in manufacturing next-generation electronic devices. spiedigitallibrary.orgpatsnap.com

Beyond photoresists, adamantane-based polymers are being explored for a variety of other applications, including:

Dental Materials: Their hardness, water resistance, and biocompatibility make them suitable for use in dental composites, adhesives, and other restorative materials. google.compensoft.net

Optical Materials: The high refractive index and transparency of these polymers make them candidates for lenses and other optical components. google.comgoogle.com

Drug Delivery Systems: The lipophilic nature of adamantane allows it to be used in creating drug delivery systems, where it can enhance the stability and bioavailability of pharmaceuticals. pensoft.netnih.gov

The ongoing research continues to unveil new possibilities for these remarkable materials, driven by the unique and advantageous properties imparted by the adamantane core.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylprop-2-enoyloxy)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9(2)12(16)19-15-6-10-3-11(7-15)5-14(4-10,8-15)13(17)18/h10-11H,1,3-8H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGCYZMFJALKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Carboxy 3 Methacryloyloxyadamantane and Analogous Adamantane Methacrylate Derivatives

Strategies for Functionalizing the Adamantane (B196018) Cage for Methacrylate (B99206) Synthesis

The creation of adamantane-based methacrylates, including 1-Carboxy-3-methacryloyloxyadamantane, relies on the initial synthesis of a suitable adamantane precursor, typically a hydroxy- or carboxy-substituted adamantane. For the target compound, 3-hydroxy-1-adamantanecarboxylic acid is the key starting material. This precursor can be synthesized through the oxidation of 1-adamantanecarboxylic acid. Once the appropriately functionalized adamantane is obtained, several classic organic reactions can be employed to introduce the methacrylate group.

Direct Esterification Approaches

Direct esterification, a fundamental reaction in organic synthesis, presents a viable pathway to adamantane methacrylates. This method typically involves the reaction of an adamantanol derivative with methacrylic acid in the presence of an acid catalyst.

A representative example for a similar compound, 1-adamantyl methacrylate, involves the reaction of 1-adamantanol (B105290) with an excess of methacrylic acid. chemicalbook.com To drive the reaction towards completion, a Dean-Stark apparatus is often used to remove the water formed during the esterification. The reaction is typically heated for several hours. chemicalbook.com To ensure full conversion of the starting alcohol, a small amount of methacrylic anhydride (B1165640) can be added towards the end of the reaction to react with any remaining 1-adamantanol. chemicalbook.com The final product is then isolated through a workup procedure involving washing with a basic solution to remove unreacted acids, followed by purification. chemicalbook.com

Table 1: Example of Direct Esterification for 1-Adamantyl Methacrylate Synthesis chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Temperature | Time | Conversion |

| 1-Adamantanol | Methacrylic Acid | Sulfuric Acid | Methacrylic Anhydride | Methylcyclohexane | 100-115°C | 4 hours (initial) + 1 hour (with anhydride) | >99% |

This table illustrates a typical direct esterification process for an analogous adamantane methacrylate.

For the synthesis of this compound, a similar approach could be envisioned starting from 3-hydroxy-1-adamantanecarboxylic acid. However, the presence of the carboxylic acid group on the adamantane core introduces complexity, as it can also react under the esterification conditions. Therefore, protection of the carboxylic acid group might be necessary prior to the esterification of the hydroxyl group.

Reactions with Acid Halides or Anhydrides

A more reactive and often higher-yielding approach to ester synthesis involves the use of acid halides or anhydrides. The reaction of an adamantanol with methacryloyl chloride or methacrylic anhydride is a common and effective method for producing adamantane methacrylates.

This method is particularly advantageous as it can often be carried out under milder conditions compared to direct esterification. The reaction of various adamantane derivatives, such as 2-ethyladamantan-2-ol and 3-hydroxyadamantan-1-ol, with methacryloyl chloride has been shown to produce the corresponding methacrylates in good yields. google.com These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. google.commdpi.com

Table 2: Synthesis of Adamantane Methacrylates using Methacryloyl Chloride google.com

| Adamantane Derivative | Reagent | Solvent | Base | Co-Base | Yield |

| 2-Ethyladamantan-2-ol | Methacryloyl Chloride | Pyridine (B92270) | Pyridine | DABCO | Good |

| 2-Methyladamantan-2-ol | Methacryloyl Chloride | Pyridine | Pyridine | DABCO | Good |

| Adamantan-1-ol | Methacryloyl Chloride | Pyridine | Pyridine | DABCO | Good |

| 3-Hydroxyadamantan-1-ol | Methacryloyl Chloride | Pyridine | Pyridine | DABCO | Good |

This table showcases the versatility of using methacryloyl chloride for the synthesis of various adamantane methacrylate derivatives.

In the context of synthesizing this compound, reacting 3-hydroxy-1-adamantanecarboxylic acid with methacryloyl chloride would be a direct route. Again, careful control of reaction conditions would be necessary to favor the esterification of the hydroxyl group over potential side reactions involving the carboxylic acid.

Transesterification Processes

Transesterification is another powerful tool for the synthesis of esters, where an existing ester reacts with an alcohol in the presence of a catalyst to form a new ester. For the production of adamantane methacrylates, this would typically involve the reaction of an adamantanol with a simple alkyl methacrylate, such as methyl methacrylate (MMA).

The reaction is an equilibrium process, and to drive it towards the desired product, the lower-boiling alcohol byproduct (in this case, methanol) is typically removed by distillation. chempedia.info Various catalysts can be employed, including acids, bases, and organometallic compounds. chempedia.info For instance, lithium-based catalysts have been used for the transesterification of methyl methacrylate with heavier alcohols. google.com The choice of catalyst is crucial to avoid polymerization of the methacrylate monomer and to achieve high selectivity. chempedia.info

Optimized Reaction Conditions and Catalytic Systems for Adamantane Methacrylate Production

The yield and purity of adamantane methacrylates are highly dependent on the reaction conditions and the catalytic system employed. Careful optimization of these parameters is crucial for an efficient synthesis.

Solvent Selection and Basic Additives (e.g., Pyridine, DABCO)

The choice of solvent is critical, as it must be inert to the reactants and byproducts and facilitate the reaction. For reactions involving acid chlorides, solvents like pyridine are often used, as they can also act as a base to scavenge the generated acid. google.com

The use of basic additives is particularly important in reactions with methacryloyl chloride to neutralize the HCl byproduct. Pyridine is a commonly used base for this purpose. google.commdpi.com Research has shown that the combination of pyridine as a solvent and a base, with the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base, allows for the reproducible synthesis of various adamantane methacrylates with good yields. google.com DABCO is a non-nucleophilic base that can effectively promote the reaction.

Control of Temperature and Pressure Regimes for Enhanced Yield

Temperature and pressure are key parameters that influence reaction rates, equilibrium positions, and the stability of the reactants and products. In direct esterification, temperatures are typically elevated (e.g., 100-115°C) to facilitate the reaction and the azeotropic removal of water. chemicalbook.com However, excessively high temperatures can lead to side reactions and polymerization of the methacrylate.

For reactions involving the more reactive methacryloyl chloride, milder temperatures are often sufficient. Some reactions can be conducted at temperatures ranging from 0°C to room temperature. researchgate.net

In transesterification reactions, the temperature is controlled to allow for the selective distillation of the alcohol byproduct, thereby shifting the equilibrium. chempedia.info Operating under reduced pressure can also facilitate the removal of volatile byproducts and drive the reaction to completion at lower temperatures, which can be beneficial for preventing polymerization. google.com The precise control of temperature and pressure is therefore a critical factor in maximizing the yield and purity of the desired adamantane methacrylate.

Specific Synthetic Routes to this compound

The synthesis of this compound, also known as 3-(methacryloyloxy)adamantane-1-carboxylic acid, involves a multi-step process. The key intermediate is 3-hydroxy-1-adamantanecarboxylic acid. The general strategy is to first synthesize this bifunctional adamantane derivative and then selectively esterify the hydroxyl group with a methacrylic acid derivative.

A common route to 3-hydroxy-1-adamantanecarboxylic acid begins with the carboxylation of 1-adamantanol. This is typically achieved through the Koch-Haaf reaction, where 1-adamantanol is treated with formic acid in the presence of a strong acid like concentrated sulfuric acid to yield 1-adamantanecarboxylic acid. google.comorgsyn.orgwikipedia.org Subsequently, the 1-adamantanecarboxylic acid is oxidized to introduce a hydroxyl group at the C-3 position. This oxidation can be performed using a mixture of nitric acid and sulfuric acid. researchgate.net

An alternative and direct synthesis of 3-hydroxy-1-adamantanecarboxylic acid involves the direct oxidation of 1-adamantanecarboxylic acid. researchgate.net In some cases, the formation of 3-hydroxy-1-adamantanecarboxylic acid has been observed as a side product. For instance, in attempts to synthesize 3-(azol-1-yl)-1-adamantanecarboxylic acids from 1-adamantanecarboxylic acid in concentrated sulfuric acid, reactions with less acidic azoles like pyrazole (B372694) and imidazole (B134444) failed to yield the desired product, instead producing 3-hydroxy-1-adamantanecarboxylic acid in a 65% yield. mdpi.com

Once the crucial intermediate, 3-hydroxy-1-adamantanecarboxylic acid, is obtained, the final step is the esterification of the hydroxyl group. This is typically achieved by reacting it with methacryloyl chloride in the presence of a base. The use of a base, such as pyridine, is necessary to neutralize the hydrochloric acid formed during the reaction. researcher.life The carboxyl group on the adamantane scaffold generally does not interfere with this reaction under controlled conditions.

Step 1: Synthesis of 1-Adamantanecarboxylic Acid

Reaction of 1-adamantanol with formic and sulfuric acid.

Step 2: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

Oxidation of 1-adamantanecarboxylic acid.

Step 3: Synthesis of this compound

Esterification of 3-hydroxy-1-adamantanecarboxylic acid with methacryloyl chloride.

Derivatization of Adamantane Scaffolds for Diverse Methacrylate Monomer Synthesis

The versatility of the adamantane core allows for the synthesis of a wide array of methacrylate monomers with tailored properties. By introducing different functional groups onto the adamantane scaffold prior to or after methacrylate installation, monomers with varying polarity, reactivity, and functionality can be achieved.

A primary method for creating functional adamantyl methacrylate monomers involves the introduction of one or more hydroxyl groups onto the adamantane cage, followed by esterification. google.com The hydroxyl groups not only provide a site for esterification with methacrylic acid or its derivatives but can also be used to tune the hydrophilicity of the resulting monomer and polymer.

The synthesis of hydroxylated adamantane precursors can be accomplished through various oxidation methods. For example, 1,3-adamantanediol (B44800) can be synthesized and subsequently used to create di-methacrylate monomers or mono-methacrylate monomers with a free hydroxyl group. google.com

The esterification of these adamantane polyols with methacryloyl chloride is a common and effective method. A study on the synthesis of various adamantane-based methacrylates demonstrated that using pyridine as both a solvent and a base, in combination with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base, leads to good yields and reproducible results. researcher.life This method is suitable for synthesizing monomers like 3-hydroxyadamantan-1-yl methacrylate from 1,3-adamantanediol. researcher.life

Table 1: Synthesis of Hydroxylated Adamantane Precursors A summary of synthetic methods for hydroxylated adamantane compounds.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Adamantanol | 96% H₂SO₄, Formic Acid, then 70% HNO₃ | 3-Hydroxy-1-adamantanecarboxylic acid | 25.2% | google.com |

| 1,3-Adamantanediol | 96% H₂SO₄, Formic Acid | 5-Hydroxy-1,3-adamantanedicarboxylic acid | 65.4% | google.com |

| 1-Adamantanecarboxylic acid | H₂SO₄, HNO₃ | 3-Hydroxy-1-adamantanecarboxylic acid | - | researchgate.net |

The substitution pattern on the adamantane ring significantly influences the properties of the resulting methacrylate monomers and polymers. Therefore, the synthesis of specific isomers is of great interest. The primary bridgehead positions (1, 3, 5, 7) are the most reactive for electrophilic substitution, while the secondary bridge positions (2, 4, 6, 8, 9, 10) are less accessible.

For instance, 1-adamantyl methacrylate (1-AdMA) is synthesized from 1-adamantanol, a commercially available starting material. The esterification can be carried out using methacrylic acid with an acid catalyst or methacryloyl chloride with a base. researcher.life

The synthesis of 2-adamantyl methacrylate isomers is more challenging due to the lower reactivity of the C-2 position. These isomers are often prepared from 2-adamantanone, which can be converted to a 2-alkyl-2-adamantanol derivative and then esterified. researchgate.net

Furthermore, the synthesis of disubstituted adamantane derivatives, such as 1,3-disubstituted isomers, is well-established, allowing for the creation of monomers with two functional groups. nih.gov For example, 3-hydroxy-1-adamantyl methacrylate is a valuable monomer that contains both a methacrylate group and a hydroxyl group, which can be used for further functionalization or to enhance polymer adhesion. tcichemicals.com

Table 2: Examples of Adamantyl Methacrylate Monomer Synthesis A table showcasing the synthesis of different adamantyl methacrylate isomers.

| Monomer Name | Precursor | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 1-Adamantyl methacrylate | 1-Adamantanol | Methacryloyl chloride, Pyridine, DABCO | Good | researcher.life |

| 2-Ethyladamantan-2-yl methacrylate | 2-Ethyladamantan-2-ol | Methacryloyl chloride, Pyridine, DABCO | Good | researcher.life |

| 3-Hydroxyadamantan-1-yl methacrylate | 1,3-Adamantanediol | Methacryloyl chloride, Pyridine, DABCO | Good | researcher.lifetcichemicals.com |

| 1-Adamantylmethyl methacrylate | 1-Adamantylmethanol | Methacryloyl chloride | - | acs.org |

Structural and Mechanistic Investigations of Adamantane Modified Polymeric Systems

Role of Adamantane (B196018) Moiety in Polymer Chain Dynamics and Architecture

The adamantane group, a three-dimensional cage-like structure composed of three fused cyclohexane (B81311) rings, acts as a bulky pendant group on polymer chains. wikipedia.orgacs.orgusm.edu Its tetrahedral geometry and rigidity impose significant steric hindrance, which directly influences the arrangement and movement of the polymer chains. acs.orgusm.edu

The presence of the bulky adamantane moiety physically disrupts the regular alignment of polymer chains, a prerequisite for crystallization. This steric hindrance effectively inhibits close chain packing, leading to a reduction or even complete elimination of crystallinity in the resulting polymer. acs.orgoup.com Polymers that would otherwise be semi-crystalline become more amorphous. acs.org

For instance, studies on poly(1,3-adamantylene alkylene)s have demonstrated this effect clearly. A polymer with a short alkyl chain (10 methylene (B1212753) groups) between adamantane units was found to be completely amorphous. acs.org As the length of the flexible methylene chain between the rigid adamantane defects increased, the polymers began to exhibit semi-crystalline behavior, indicating that a higher concentration of adamantane units more effectively suppresses crystallization. acs.org

Table 1: Effect of Adamantane Defect Concentration on Polymer Crystallinity Data derived from studies on poly(1,3-adamantylene alkylene)s.

| Polymer Name | Number of Methylene Groups Between Adamantane Units | Crystallinity Behavior | Melting Point (Tm) |

|---|---|---|---|

| P-1,3-Ad-10 | 10 | Completely Amorphous | N/A |

| P-1,3-Ad-16 | 16 | Semicrystalline | 58 °C |

| P-1,3-Ad-18 | 18 | Semicrystalline | 62 °C |

| P-1,3-Ad-20 | 20 | Semicrystalline | 63 °C |

The inefficient packing of polymer chains caused by the bulky adamantane groups leads to an increase in the fractional free volume within the polymer matrix. researchgate.net This increased intermolecular space can influence properties such as gas permeability and the dielectric constant. researchgate.netncl.res.in

When adamantane-containing molecules are used as cross-linking agents, their inherent rigidity and bulk can result in a lower cross-link density compared to more flexible, conventional cross-linkers. ooc.co.jp The steric hindrance of the adamantane cage limits the number of cross-links that can form within a given volume, affecting the final network structure. ooc.co.jp

Influence of Adamantane Structural Features on Polymer Performance Characteristics

The molecular-level changes induced by adamantane moieties translate directly into significant modifications of the macroscopic properties of the polymer.

One of the most notable effects of incorporating adamantane into a polymer is a significant increase in its glass transition temperature (Tg). acs.orgusm.eduoup.com The rigid, cage-like structure of adamantane severely restricts the rotational and segmental motion of the polymer chains. researchgate.netingentaconnect.com This increased stiffness at the molecular level means that more thermal energy is required to induce the large-scale chain movements associated with the transition from a glassy to a rubbery state. acs.orgusm.edu

For example, poly(AAd), a polymer with a pendant adamantyl group, exhibits a moderately high glass transition temperature of 178 °C, a direct consequence of the adamantyl moiety's bulkiness. rsc.org Similarly, polymers based on 1-adamantyl methacrylate (B99206) show marked improvements in thermal and mechanical properties compared to standard poly(methyl methacrylate) (PMMA). ingentaconnect.com

Despite increasing stiffness and Tg, the incorporation of adamantane groups often improves the solubility of polymers in common organic solvents. acs.orgusm.eduoup.com The disruption of regular chain packing and the reduction in crystallinity prevent the strong intermolecular forces that can make highly crystalline polymers insoluble.

For instance, adamantane-containing polymers of intrinsic microporosity have demonstrated good solubility in solvents like chloroform, tetrahydrofuran (B95107), and dichloromethane, which allows them to be cast into films. ncl.res.in However, the strong hydrophobicity of the adamantane group can also lead to unique solvent interactions. In one study, the adamantane group was observed to reduce the hydrodynamic volume of a polymer in a N,N-dimethylacetamide (DMA) mobile phase, which affected its elution behavior during size-exclusion chromatography (SEC). nih.gov

Spectroscopic and Chromatographic Techniques for Polymer Structure Elucidation and Characterization

A suite of analytical techniques is essential for characterizing the structure and properties of adamantane-modified polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the covalent incorporation of the adamantane moiety into the polymer structure. ingentaconnect.comnih.gov The characteristic broad signals from the adamantane cage protons confirm its presence. nih.gov Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR can further confirm the covalent attachment by showing that the adamantane groups diffuse at the same rate as the polymer backbone. nih.gov Solid-phase NMR is also a valuable tool for studying these materials. pensoft.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to verify the functional groups present in the monomer and the final polymer, confirming the success of polymerization reactions. ingentaconnect.comnih.gov

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) : GPC and SEC are critical for determining the molecular weight and molecular weight distribution (dispersity) of the synthesized polymers. ingentaconnect.comnih.gov These measurements are fundamental to understanding the polymerization process and its outcome.

Application of Nuclear Magnetic Resonance (NMR) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of adamantane-based polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the polymer chain.

In the case of polymers synthesized from 1-Carboxy-3-methacryloyloxyadamantane, ¹H NMR spectra allow for the assignment of protons in the adamantane cage, the methacrylate backbone, and the carboxylic acid group. nih.govnih.gov The characteristic broad signals of the adamantane protons can be distinguished from the signals corresponding to the polymer backbone. nih.gov Analysis of the integration ratios between the adamantane and polymer backbone protons can confirm the successful incorporation of the adamantane moiety. nih.gov

¹³C NMR further corroborates the structure by providing distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbons of the adamantane cage, and the various methylene and methine carbons throughout the structure.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Poly(this compound) Moieties

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Adamantane CH, CH₂ | 1.5 - 2.5 (broad multiplet) | 30 - 50 |

| Methacrylate CH₂ | 1.8 - 2.1 | ~55 |

| Methacrylate C-CH₃ | 0.8 - 1.2 | ~18 |

| Carboxylic Acid OH | 10 - 13 (broad singlet) | - |

| Ester C=O | - | ~175 |

Note: Specific chemical shifts can vary depending on the solvent, polymer tacticity, and molecular weight.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. For polymers derived from this compound, IR spectroscopy provides clear evidence of the key chemical bonds. spectroscopyonline.com

The presence of the adamantane cage is often confirmed by characteristic C-H stretching and bending vibrations. The methacrylate unit is identified by a strong carbonyl (C=O) stretching band from the ester group and C=C stretching from the vinyl remnant in the polymer backbone. spectroscopyonline.com The carboxylic acid functionality is characterized by a broad O-H stretching band, due to hydrogen bonding, and a distinct carbonyl (C=O) stretching vibration. spectroscopyonline.com The disappearance of the C=C stretching band of the monomer upon polymerization is a key indicator of successful polymer formation.

Table 2: Characteristic Infrared Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Ester | C=O stretch | 1720 - 1740 |

| Adamantane/Backbone | C-H stretch | 2850 - 3000 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. This information is crucial as it directly influences the material's physical and mechanical properties. lcms.cz

For adamantane-based polymers, GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific applications. The choice of eluent and column is critical for obtaining accurate results, especially for polar polymers containing carboxylic acid groups. lcms.czlcms.cz

Table 3: Illustrative GPC Data for an Adamantane-Modified Polymer

| Parameter | Description | Example Value |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 15,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 25,000 |

| PDI | Polydispersity Index (Mw/Mn) | 1.67 |

Note: These values are hypothetical and serve as an example of typical GPC output.

Computational Chemistry and Molecular Modeling Studies of Adamantane-Based Polymers

Computational methods provide invaluable insights into the structure-property relationships of adamantane-based polymers at the molecular level, complementing experimental findings.

Predicting Polymer Conformation and Intermolecular Interactions

These simulations can model the non-covalent interactions, such as van der Waals forces and hydrogen bonding (from the carboxylic acid groups), that govern the three-dimensional arrangement of polymer chains in the solid state or in solution. For instance, simulations can show how the rigid adamantane units may sterically hinder chain folding, leading to more extended conformations. acs.org This information is critical for understanding properties like glass transition temperature and mechanical strength. usm.edu

Simulation of Polymerization Kinetics and Thermodynamics

Computational chemistry can also be employed to simulate the polymerization process itself. Quantum mechanical calculations can be used to determine the activation energies and reaction enthalpies for the initiation, propagation, and termination steps of the polymerization of adamantane-containing monomers. This provides a theoretical understanding of the reaction kinetics and the thermodynamic feasibility of the polymerization.

By modeling the transition states of the reaction, researchers can gain insights into the polymerization mechanism. acs.org For example, simulations can help to understand how the bulky adamantane group might affect the rate of polymerization or the stereochemistry of the resulting polymer. This knowledge is crucial for optimizing reaction conditions to achieve desired molecular weights and polymer architectures.

Advanced Material Applications of Polymers Derived from 1 Carboxy 3 Methacryloyloxyadamantane

Application in High-Performance Photoresist Formulations for Lithography

Polymers derived from 1-carboxy-3-methacryloyloxyadamantane and related adamantane (B196018) methacrylates are crucial in the development of advanced photoresist materials for microlithography. The unique structure of the adamantane group—a bulky, rigid, and saturated polycyclic hydrocarbon—imparts a combination of desirable properties, including high thermal stability, significant resistance to plasma etching, and optical transparency, particularly in the deep-UV spectrum. thieme-connect.deresearchgate.net These characteristics make it an ideal component for formulating high-performance resists used in cutting-edge semiconductor manufacturing.

Design of Chemically Amplified Resists for ArF Immersion Lithography

The transition to shorter wavelengths, such as the 193 nm light from an Argon Fluoride (ArF) excimer laser, was a critical step in achieving smaller feature sizes in semiconductor devices. google.com ArF immersion lithography, a technique where a liquid medium is placed between the final lens and the photoresist-coated wafer, further enhanced resolution, enabling the industry to bypass previous optical barriers and continue transistor scaling past the 65-nanometer node. asml.com

In this context, chemically amplified resists (CARs) are essential. CARs operate on the principle of a photogenerated acid (PGA) acting as a catalyst for a cascade of chemical reactions within the resist film. google.comgoogle.com Polymers containing adamantane moieties are particularly well-suited for these systems. The bulky adamantyl group serves as an acid-labile "blocking" or "protecting" group on the polymer backbone. google.comgoogle.com

The process unfolds as follows:

Exposure: Upon exposure to 193 nm radiation, a photoacid generator (PAG) within the resist formulation decomposes and releases a strong acid.

Post-Exposure Bake (PEB): During a subsequent heating step, the photogenerated acid diffuses and catalyzes the cleavage of the acid-labile adamantyl groups from the polymer.

Solubility Switch: The removal of the bulky, nonpolar adamantyl group unmasks a polar functional group, such as a carboxylic acid. google.com This transformation dramatically changes the solubility of the polymer in an aqueous alkaline developer solution. The exposed regions of the resist become soluble, while the unexposed regions, where the adamantyl groups remain intact, stay insoluble.

This "solubility switch" mechanism allows a single photo-event (the generation of one acid molecule) to trigger numerous deprotection reactions, providing the high sensitivity required for manufacturing. The high carbon-to-hydrogen ratio of the adamantane cage contributes significantly to the polymer's plasma etch resistance, ensuring the patterned image is faithfully transferred to the underlying substrate during subsequent processing steps. google.comgoogle.com

Utilization in Deep-UV and Nanoimprint Lithography Technologies

The utility of adamantane-based polymers extends beyond ArF immersion lithography to other advanced patterning techniques. In Deep-UV (DUV) lithography, these materials serve as robust matrix resins. rsc.org A key requirement for DUVL resists is the ability to form stable, high-resolution patterns. The incorporation of adamantane into acrylate-based copolymers enhances the thermal stability of the resin, which is crucial for maintaining pattern integrity during post-exposure processing steps. rsc.org

Furthermore, these same adamantane-containing polymers have demonstrated excellent performance in thermal nanoimprint lithography (NIL). rsc.org NIL is a mechanical patterning process where a mold with nanoscale features is pressed into a resist film at elevated temperatures. The adamantane groups provide the necessary thermal stability and mechanical strength to the polymer, allowing it to be molded into distinct, high-resolution patterns without degradation. rsc.org Research has shown that acrylate (B77674) copolymers designed for DUV lithography that incorporate adamantane can be successfully used as thermal NIL resists to create patterns with resolutions as fine as 100 nm. rsc.org

Role of Acid Cleavable Units, Lactone, and Polar Groups in Resist Performance

The performance of a photoresist is a finely tuned balance of several molecular components. In adamantane-based resists, three key functional units work in concert: the acid-cleavable adamantyl group, lactone moieties, and other polar groups.

Acid Cleavable Units: The adamantyl methacrylate (B99206) unit itself is a primary acid-cleavable group. Its bulky, hydrophobic nature ensures low solubility in the developer before exposure. The acid-catalyzed cleavage reaction provides the fundamental mechanism for creating the latent image in the resist. google.comgoogle.com The effectiveness of this cleavage is central to the resist's sensitivity and contrast.

Polar Groups: Other polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, are also incorporated into the polymer structure. thieme-connect.de These groups enhance the hydrophilicity of the polymer, which is essential for ensuring that the deprotected (exposed) regions dissolve properly in the standard tetramethylammonium hydroxide (TMAH) developer. nih.govnih.gov By carefully balancing the ratio of hydrophobic adamantyl units with hydrophilic lactone and polar groups, developers can precisely control the dissolution kinetics, preventing issues like polymer swelling and pattern collapse. nih.govresearchgate.net

Development of Microporous Organic Polymers (MOPs) and Porous Framework Materials

The rigid, three-dimensional, and highly symmetric structure of the adamantane cage makes it an exceptional building block for the construction of microporous organic polymers (MOPs). magtech.com.cn These materials are characterized by permanent, intrinsic microporosity and have garnered significant interest for applications in gas storage and separation due to their high stability, low density, and large internal surface area. magtech.com.cnnih.gov

Adamantane as a Molecular Building Block for Reticular Structures

In the synthesis of MOPs, adamantane units act as rigid "knots" or "nodes" in a larger, reticular (net-like) structure. magtech.com.cnnih.gov By functionalizing the adamantane core with multiple reactive groups (e.g., phenylboronic acids or aryl halides), it can be connected to linear "linker" or "rod" molecules through robust covalent bonds, often via reactions like Suzuki or Sonogashira-Hagihara coupling. researchgate.netdaneshyari.com

The tetrahedral geometry and rigidity of the adamantane core prevent the resulting polymer network from collapsing into a dense, non-porous structure. Instead, it forces the polymer chains to arrange in a way that creates a network of interconnected voids and channels on the nanometer scale. magtech.com.cn The resulting MOPs exhibit high thermal stability, often withstanding temperatures above 350-500°C, and excellent chemical resistance to various solvents, acids, and bases. nih.govmdpi.com This stability makes them suitable for applications in harsh industrial environments. nih.govdaneshyari.com

Gas Adsorption and Separation Properties of Adamantane-Based MOPs

The permanent porosity of adamantane-based MOPs gives them significant capacity for adsorbing various gases. The performance of these materials is typically evaluated by their Brunauer-Emmett-Teller (BET) surface area and their uptake capacity for specific gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). researchgate.net

Adamantane-based frameworks have demonstrated impressive gas storage capabilities. For example, MOPs constructed from 1,3,5,7-tetrakis(4-bromophenyl)adamantane "knots" show CO₂ uptake as high as 10.3 wt% and CH₄ uptake of 2.4 wt% at 273 K and 1.13 bar. researchgate.net The ultra-microporosity (pores < 0.7 nm) of some frameworks is particularly effective for capturing small gas molecules. mdpi.com

Beyond simple storage, these materials are effective for gas separation, a process critical for applications like carbon capture and natural gas purification. The separation performance relies on the different affinities and diffusion rates of various gas molecules within the polymer's pores. Adamantane-based MOPs have shown good adsorption selectivity for CO₂ over other gases like nitrogen (N₂) and methane. researchgate.netdaneshyari.com For instance, certain adamantane frameworks exhibit a CO₂/N₂ selectivity of 59.1 at 273 K, making them promising candidates for capturing CO₂ from flue gas streams. daneshyari.comaston.ac.uk

The table below summarizes the gas adsorption properties of several reported adamantane-based microporous organic polymers.

| Polymer Name/Type | BET Surface Area (m²/g) | CO₂ Adsorption | CH₄ Adsorption | H₂ Adsorption | Reference |

|---|---|---|---|---|---|

| MF-Ads | Not Specified | 72.5 cm³/g (273 K, 1 bar) | Not Specified | Not Specified | daneshyari.com |

| MOP-Ad (Suzuki Coupling) | Not Specified | 10.3 wt% (273.1 K, 1.13 bar) | 2.4 wt% (273.1 K, 1.13 bar) | 1.07 wt% (77.3 K, 1.13 bar) | researchgate.net |

| HBPBA-D / TBBPA-D | 395 - 488 | 8.9 - 9.0 wt% (273 K, 1 bar) | 1.43 - 1.63 wt% (273 K, 1 bar) | Not Specified | mdpi.comnih.gov |

| PSN-3 (Poly(Schiff base)) | 865 | 13.6 wt% (273 K, 1 bar) | Not Specified | 1.32 wt% (77 K, 1 bar) | magtech.com.cn |

| SOF Polymers | Not Specified | 5.2 - 15.1 wt% (273 K, 1 bar) | 1.0 - 2.4 wt% (273 K, 1 bar) | Not Specified | mdpi.com |

Design of Advanced Polymer Matrix Resins for Electronic and Optoelectronic Devices

Polymers derived from this compound and related adamantyl methacrylates are integral to the development of advanced materials for electronic and optoelectronic applications. The unique, bulky, and rigid cage structure of the adamantane moiety imparts a combination of desirable properties, including high thermal stability, low dielectric constants, and tunable optical characteristics. These attributes make them prime candidates for high-performance polymer matrix resins used in next-generation devices.

Low Dielectric Constant Polymers for High-Frequency Communication

Research has demonstrated that introducing adamantane groups into polymer backbones significantly lowers their dielectric properties. For instance, adamantane-containing methacrylate polymers exhibit a lower dielectric constant compared to conventional polymers like polymethyl methacrylate (PMMA). researchgate.netresearchgate.net This reduction is attributed to the rigid, diamond-like structure of adamantane, which disrupts dense chain packing. researchgate.net

Specific research findings highlight the potential of these materials:

Fluoro-containing polymers with adamantane units have been synthesized, displaying a dielectric constant (Dk) as low as 2.26. The incorporation of bulky adamantane units is credited with creating intrinsic micropores that contribute to the ultra-low dielectric performance. rsc.org

Novel low-k polymers have been developed by introducing adamantane into a benzocyclobutene (BCB) siloxane backbone. These materials exhibited stable dielectric constants of 2.50-2.53 and a very low dielectric loss of less than 0.001 over a frequency range of 10 KHz to 5 MHz. rsc.org

Copolymers based on adamantane and thermo-crosslinkable benzocyclobutene groups have been cured to form polymers with low dielectric properties specifically designed for high-frequency applications at 10 GHz. dntb.gov.ua

Table 1: Dielectric Properties of Adamantane-Containing Polymers

| Polymer System | Dielectric Constant (Dk) | Frequency Range | Key Feature | Reference |

|---|---|---|---|---|

| Fluoro-polymer with adamantane units | 2.26 | 1-10 MHz | Intrinsic micropores from bulky adamantane. | rsc.org |

| Adamantyl-based benzocyclobutene (BCB) resins | 2.50 - 2.53 | 10 KHz - 5 MHz | Low polarizability and increased free volume. | rsc.org |

| Adamantane and BCB cured polymer | Not specified | 10 GHz | Designed for high-frequency applications. | dntb.gov.ua |

| P(ADMA-co-MMA) | Lower than PMMA | Not specified | Bulky adamantane group reduces chain packing. | researchgate.net |

Optoelectronic Materials with Tunable Refractive Indices

The refractive index is a critical property for materials used in optical components like lenses, waveguides, and coatings. Polymers containing adamantane moieties offer a pathway to creating materials with tailored refractive indices and excellent optical transparency. The incorporation of the adamantane cage structure as a pendant group can impart a high refractive index and UV-transparency to polymers. researchgate.net

Copolymerization provides an effective strategy for tuning the optical properties of these materials. For example, copolymers of 1-adamantyl methacrylate (AdMA) and styrene (B11656) (St) have been shown to have a refractive index that increases non-linearly with the styrene content, ranging from 1.522 to 1.591. researchgate.net Similarly, copolymers of AdMA and methyl methacrylate (MMA) have refractive indices between 1.51 and 1.52, which are higher than that of pure PMMA, along with high transparency (>95%) in the UV-visible region. researchgate.netresearchgate.net The high density and unique molecular structure of adamantane contribute to these enhanced optical characteristics. researchgate.net

Table 2: Refractive Index of Adamantane-Based Copolymers

| Polymer | Refractive Index | Key Feature | Reference |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PADMA) | ~1.52 | Higher than PMMA (~1.49) | researchgate.netresearchgate.net |

| Copolymer of 1-adamantyl methacrylate (AdMA) and Styrene (St) | 1.522 - 1.591 | Tunable by varying St content. | researchgate.net |

| Copolymer of 1-adamantyl methacrylate (AdMA) and Methyl Methacrylate (MMA) | 1.51 - 1.52 | Higher transparency (>95%) than PMMA. | researchgate.netresearchgate.net |

Polymeric Systems for Targeted Molecular Delivery

The unique structural and chemical properties of adamantane provide significant opportunities in the design of sophisticated drug delivery systems (DDS). nih.govpensoft.net Its rigid, lipophilic cage structure is ideal for use in supramolecular chemistry and for constructing polymer-based carriers that can release therapeutic agents in a controlled manner. pensoft.netnih.gov

Adamantane as a Structural Unit in Supramolecular Drug Delivery Systems

Supramolecular chemistry, which relies on non-covalent interactions, is a cornerstone of advanced drug delivery design. Adamantane is a highly effective guest molecule in host-guest systems, which are used to assemble drug carriers and control their function. nih.gov

The adamantane moiety's primary role in these systems is based on its strong and predictable interactions with host molecules, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govnih.gov

Host-Guest Complexation with Cyclodextrins: The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex with a high association constant (10³–10⁵ M⁻¹). nih.gov This strong interaction is exploited to create self-assembled systems. For instance, adamantane-tagged proteins and liposomes can be effectively delivered into cells by forming a complex with an octaarginine-conjugated β-cyclodextrin carrier. acs.org

Interaction with Cucurbit[n]urils: The adamantane cage and the cavity of cucurbit[n]uril macrocycles also exhibit a strong fit, forming the basis of the ADA/CB[n] drug delivery system. nih.gov This host-guest interaction can be used to tune a drug's properties and facilitate its delivery and release. nih.gov

Liposomal Anchoring: Due to its lipophilicity, adamantane can act as a robust anchor within the lipid bilayer of liposomes. nih.govpensoft.net This allows for the surface of liposomes to be functionalized with targeting ligands, enhancing their ability to accumulate in specific tissues. nih.gov

These supramolecular strategies allow for the construction of complex delivery vehicles where adamantane serves as a key structural component for assembly and targeting. nih.govpensoft.net

Polymer-Based Carriers for Controlled Release Mechanisms

Polymers derived from adamantane methacrylates can be engineered to create carriers that release drugs in response to specific environmental triggers, such as a change in pH. This is particularly valuable in cancer therapy, where the acidic microenvironment of tumors can be exploited to trigger drug release. nih.govnih.gov

Amphiphilic block copolymers with an adamantane core have been synthesized to form micelles that serve as platforms for anticancer drug delivery. nih.gov These micelles are designed to be stable at physiological pH (7.4) but disassemble in the acidic conditions found in tumor tissues (around pH 5.0), leading to the controlled release of the encapsulated drug. nih.gov

One study detailed the synthesis of a four-arm star-shaped polymer with an adamantane core, which self-assembled into micelles for delivering doxorubicin (DOX). nih.gov The in vitro drug release profile demonstrated a marked pH-responsiveness. nih.gov Another approach involves linking an adamantane-modified drug to a polymer via a pH-cleavable hydrazone bond, which breaks under acidic conditions to release the therapeutic agent. nih.gov

Table 3: pH-Controlled Release of Doxorubicin (DOX) from Adamantane-Cored Polymeric Micelles

| Polymer Architecture | Release Condition (pH) | Cumulative DOX Release (within 80h) | Release Mechanism | Reference |

|---|---|---|---|---|

| Star-shaped and Linear Adamantane-cored Polymers | 7.4 (Physiological) | 18.5% - 19.0% | Acid-triggered disassembly of micelles. | nih.gov |

| 5.0 (Tumor Microenvironment) | 77.6% - 78.8% |

Specialty Materials and Functional Surfaces

The incorporation of this compound and its derivatives into polymers leads to specialty materials with unique properties suitable for creating high-performance functional surfaces. These properties include enhanced thermal stability, mechanical strength, hydrophobicity, and precise surface characteristics required for applications like microelectronics manufacturing. rsc.orgresearchgate.net

A primary application for these specialty polymers is in the field of photolithography as components of photoresists. thieme-connect.degoogle.com Photoresists are light-sensitive materials used to pattern semiconductor wafers. Adamantane-based polymers are particularly well-suited for advanced photolithography, such as with ArF excimer lasers (193 nm), due to their high transparency at deep UV wavelengths and excellent resistance to plasma etching. thieme-connect.degoogle.comuq.edu.au The rigid adamantane structure enhances the polymer's thermal stability (high glass transition temperature) and mechanical integrity, which is crucial for maintaining pattern fidelity during the fabrication process. researchgate.netuq.edu.auuq.edu.au The use of specific adamantyl (meth)acrylate monomers has been shown to improve critical lithographic performance metrics like resolution and line edge roughness. google.com

Furthermore, polymers containing adamantane can be used to create surfaces with controlled hydrophobicity and smoothness. Adamantyl-based BCB polymers, for example, form films with excellent uniformity, a surface roughness of less than 0.6 nm, and high water contact angles (>107°), indicating a hydrophobic surface. rsc.org These characteristics are valuable for creating protective coatings, low-adhesion surfaces, and moisture-resistant insulating layers in electronic devices.

Table 4: Properties of Specialty Polymers and Functional Surfaces Derived from Adamantane Methacrylates

| Property | Observed Characteristic | Application | Reference |

|---|---|---|---|

| Thermal Stability | High glass transition temperature (Tg > 350°C for BCB polymers). | Photoresists, High-temperature coatings. | rsc.orguq.edu.au |

| Etch Resistance | High resistance to plasma etching. | Photoresists for semiconductor manufacturing. | thieme-connect.degoogle.com |

| Surface Hydrophobicity | Water contact angle > 107°. | Moisture barriers, Low-adhesion coatings. | rsc.org |

| Surface Smoothness | Surface roughness < 0.6 nm. | Optical films, Electronic packaging. | rsc.org |

| Optical Transparency | High transparency (>95%) in UV-visible region. | Photoresists, Optical components. | researchgate.netresearchgate.net |

Application in Optical Fibers and Coatings

Polymers derived from adamantyl methacrylates are promising candidates for applications in optical fibers and coatings due to their excellent optical and thermal properties. The incorporation of the adamantane moiety into a polymer backbone enhances its glass transition temperature (Tg), improves thermal stability, and can lead to a high refractive index while maintaining low optical loss.

While specific data for polymers synthesized directly from this compound are not extensively available in public literature, the properties of closely related poly(adamantyl methacrylate)s provide a strong indication of their potential performance. For instance, poly(1-adamantyl methacrylate) exhibits a high glass transition temperature, often exceeding 200°C, which is crucial for the durability of optical coatings exposed to varying temperatures. polymersource.ca Copolymers of 1-adamantyl methacrylate with other monomers, such as styrene, have been shown to possess high transparency (>95% in the UV-visible region) and a tunable refractive index, ranging from 1.522 to 1.591. researchgate.net

The presence of the carboxyl group in this compound is anticipated to further influence these properties. The polar nature of the carboxyl group could potentially increase the refractive index of the resulting polymer, a desirable characteristic for the core material in optical fibers. Furthermore, this functional group could enhance adhesion to glass or other substrate materials, which is a critical factor for the performance of optical coatings. The inherent rigidity and thermal stability of the adamantane cage would be retained, ensuring the longevity and reliability of the optical components.

Below is a table summarizing the typical optical and thermal properties of adamantane-based methacrylate polymers, which can be considered indicative of the performance of polymers derived from this compound.

| Property | Typical Value for Adamantane-Based Methacrylate Polymers |

| Refractive Index | 1.51 - 1.59 |

| Transparency (% Transmittance) | > 95% (in the visible region) |

| Glass Transition Temperature (Tg) | 170°C - 250°C |

| Thermal Decomposition Temperature | > 300°C |

| Light-Scattering Loss | Low (e.g., 28.1 dB/km for a copolymer of 1-adamantyl methacrylate and styrene) researchgate.net |

Use in Micelle Studies via Gemini Surfactant Synthesis

Gemini surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. They exhibit superior surface activity and form micelles at much lower concentrations compared to their single-chain counterparts. The rigid and bulky nature of the adamantane core makes it an attractive component for the spacer group in Gemini surfactants, influencing their aggregation behavior and micelle properties.

The bifunctional nature of this compound, possessing both a polymerizable methacrylate group and a reactive carboxyl group, presents a unique opportunity for the synthesis of novel Gemini surfactants. A plausible synthetic route involves the esterification of the carboxyl group with a hydrophilic head group precursor, followed by dimerization to create the characteristic Gemini structure. For instance, the carboxyl group can be reacted with a molecule containing a tertiary amine, which can then be quaternized to form a cationic hydrophilic head group.

Research on cationic Gemini surfactants with an adamantane spacer has demonstrated their ability to form micelles with low critical micelle concentrations (CMC). researchgate.net The adamantane spacer, due to its hydrophobicity and rigidity, can significantly impact the packing of the surfactant molecules in the micelle, leading to unique aggregation behavior. researchgate.netresearchgate.netnih.gov

The study of micelles formed from such adamantane-containing Gemini surfactants is crucial for understanding their potential applications in areas like drug delivery, catalysis, and solubilization. The methacrylate group on the this compound-derived surfactant could be subsequently polymerized to create stabilized, polymeric micelles, further expanding their utility.

The table below presents typical properties of Gemini surfactants containing an adamantane spacer, which would be relevant for micelle studies of surfactants synthesized from this compound.

| Property | Typical Value for Adamantane-Based Gemini Surfactants |

| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻³ M |

| Surface Tension at CMC (γcmc) | 30 - 40 mN/m |

| Micelle Aggregation Number (Nagg) | 20 - 50 |

| Hydrodynamic Radius of Micelles | 2 - 5 nm |

Theoretical and Computational Approaches in Adamantane Polymer Research

Quantum Mechanical Calculations for Monomer Reactivity and Polymerization Pathways

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of monomers. These calculations can predict key parameters that govern polymerization, offering a level of detail that is often difficult to obtain experimentally.

Detailed DFT studies on methacrylate (B99206) monomers provide insights into the propagation kinetics of free-radical polymerization. acs.org Such calculations can determine the transition state energies for monomer addition, which are essential for predicting reaction rates. For a substituted monomer like 1-Carboxy-3-methacryloyloxyadamantane, QM calculations can be used to understand how the bulky, electron-withdrawing adamantane (B196018) cage and the carboxyl group influence the charge distribution and steric hindrance around the vinyl group. This information is critical for predicting its copolymerization behavior with other monomers, such as styrene (B11656) or other methacrylates. researchgate.net

The reactivity ratios in copolymerization, which dictate the composition and sequence distribution of the final polymer, can be estimated using QM-derived parameters. For instance, the Alfrey-Price Q-e scheme, which characterizes monomer reactivity (Q) and polarity (e), can be informed by computational data. While specific DFT studies for this compound are not extensively published, the methodology is well-established for similar functional methacrylates used in photoresists, such as 3-hydroxy-1-adamantyl methacrylate. researchgate.net These studies help in selecting suitable comonomers and polymerization techniques, like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP), to achieve desired polymer architectures. researchgate.netspie.org

Table 1: Representative Parameters from Quantum Mechanical Calculations for Methacrylate Monomers

| Calculated Parameter | Significance | Typical Application in Polymer Research |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and susceptibility to radical attack. | Predicts reactivity in copolymerization and charge transfer interactions. |

| Partial Atomic Charges | Reveals the polarity of the vinyl group and functional groups. | Helps understand solvent effects and intermolecular interactions. |

| Transition State Energy (ΔG‡) | Determines the activation energy for radical addition to the monomer. | Predicts polymerization rate constants and monomer reactivity ratios. |

| Bond Dissociation Energies | Assesses the stability of the monomer and the resulting polymer. | Informs on potential degradation pathways under thermal or radiation stress. |

This table is illustrative and based on general applications of QM methods to methacrylate monomers.

Molecular Dynamics Simulations of Polymer Structure-Property Relationships

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a bridge between the atomic scale and the macroscopic properties of polymers. For polymers containing this compound, MD simulations are invaluable for predicting bulk properties crucial for lithographic applications. researchgate.netuq.edu.au

One of the key properties that can be calculated is the glass transition temperature (Tg). By simulating the polymer's volume or density as a function of temperature, the Tg can be identified as a change in the slope of the volume-temperature curve. The bulky adamantane group is known to significantly increase Tg, which is desirable for maintaining pattern fidelity during thermal processing steps in lithography. researchgate.net MD simulations can quantify this effect and explore how Tg is influenced by copolymer composition and molecular weight.

Other important structure-property relationships that can be explored with MD include:

Chain Conformation and Stiffness: The simulations can reveal the persistence length and radius of gyration of the polymer chains, which are influenced by the rigid adamantane side groups.

Mechanical Properties: Stress-strain curves can be generated from simulations of the polymer under tensile or shear deformation to predict the Young's modulus and other mechanical characteristics.

Thermal Stability: Simulations can provide insights into the initial stages of thermal degradation by observing bond vibrations and dissociation at elevated temperatures. researchgate.netosti.gov

While specific MD simulation data for poly(this compound) is not widely available, studies on similar adamantyl methacrylate copolymers demonstrate the utility of this approach for understanding how the adamantane moiety impacts polymer properties. researchgate.netresearchgate.net

Table 2: Properties Obtainable from Molecular Dynamics Simulations of Adamantane-Based Polymers

| Simulated Property | Relevance to Lithographic Performance |

| Glass Transition Temperature (Tg) | High Tg prevents pattern deformation during post-exposure bake. |

| Radius of Gyration (Rg) | Affects resist dissolution behavior and the ultimate resolution. |

| Young's Modulus | Determines the mechanical stability of resist patterns, preventing collapse. |

| Coefficient of Thermal Expansion | Mismatch with the substrate can cause stress and defects. |

| Diffusivity of Small Molecules | Models the diffusion of photo-acid generators (PAGs) and quenchers within the resist. |

This table illustrates the potential of MD simulations for this class of materials.

Coarse-Grained Models for Self-Assembly and Microphase Separation in Block Copolymers

All-atom MD simulations are computationally expensive for studying large-scale phenomena like the self-assembly of block copolymers, which is critical for directed self-assembly (DSA) lithography. Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single "bead," allowing for simulations of larger length and time scales. researchmap.jpresearchmap.jp

For block copolymers such as polystyrene-block-poly(this compound), CG models are essential for predicting the morphology of microphase separation. researchgate.net These models can predict whether the polymer will self-assemble into lamellae, cylinders, spheres, or more complex gyroid structures, depending on the block volume fractions and the interaction parameter (χ) between the blocks. google.com The χ parameter, which quantifies the immiscibility of the two blocks, can be derived from all-atom simulations or experimental data and then used as an input for the CG model.

The goal of these simulations is to guide the synthesis of block copolymers that will form desired nanostructures, for example, perpendicularly oriented lamellae or cylinders on a substrate, which can act as templates for patterning. google.com CG simulations can explore a wide parameter space, including molecular weight, block ratio, and film thickness, to identify the conditions that lead to the desired morphology with low defectivity. This computational pre-screening significantly reduces the experimental effort required. The synthesis of block copolymers like polystyrene-block-poly(3-hydroxy-1-methacryloyloxyadamantane) (PS-b-PHAdMA) for next-generation lithography highlights the importance of understanding their self-assembly behavior, a task for which CG simulations are ideally suited. spie.orgacs.orgspie.orgosaka-u.ac.jp

Process Modeling for Lithographic Applications of Adamantane-Based Resins

Process modeling simulates the entire lithographic sequence, from exposure and post-exposure bake (PEB) to development, to predict the final three-dimensional resist profile. This modeling is crucial for optimizing resist formulations and process conditions for high-resolution patterning, particularly for extreme ultraviolet (EUV) lithography. spiedigitallibrary.orgspie.orgresearchgate.net

For chemically amplified resists based on adamantane polymers, process models incorporate several key sub-models:

Exposure Model: Simulates the interaction of EUV photons with the resist, leading to the generation of secondary electrons and the subsequent activation of photo-acid generators (PAGs). cornell.edu

PEB Model: Models the diffusion of the generated acid and the acid-catalyzed deprotection reaction of the polymer. In a poly(this compound)-based resist, the acid would catalyze the removal of a protecting group, switching the polymer's solubility. The bulky adamantane group can influence acid diffusion, an effect that must be captured by the model. acs.org

Development Model: Simulates the dissolution of the resist in the developer solution based on the local extent of deprotection. The dissolution characteristics are strongly affected by the chemical nature of the polymer, including the presence of the carboxyl and adamantane groups.

These simulations are used to predict critical lithographic metrics such as critical dimension (CD), line-edge roughness (LER), and process windows. spie.org By varying parameters in the simulation, such as PAG concentration, quencher loading, and bake temperatures, the resist formulation and process can be optimized to meet the stringent requirements of future technology nodes without costly and time-consuming experimental trial-and-error. spiedigitallibrary.orgeuvlitho.com The evaluation of various adamantane derivatives in resists for ArF, EUV, and electron beam (EB) exposures provides the fundamental data needed to build and validate these comprehensive process models. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Carboxy 3 Methacryloyloxyadamantane

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of functionalized adamantanes, including 1-Carboxy-3-methacryloyloxyadamantane, is an area of active development. researchgate.net Traditional methods often rely on multi-step processes that can be inefficient. wikipedia.org Future research will likely focus on developing more direct, selective, and sustainable synthetic routes.

Key areas of exploration include:

Catalyst-Controlled C-H Functionalization: Recent breakthroughs in using photoredox and hydrogen atom transfer (HAT) catalysis allow for the direct functionalization of strong C-H bonds on the adamantane (B196018) cage. acs.orgamazonaws.com This approach offers a pathway to introduce carboxyl and other functional groups with high selectivity, potentially streamlining the synthesis of precursors to this compound. amazonaws.comnih.gov

Enzymatic Synthesis: The use of enzymes, such as lipases, for the stereoselective synthesis of chiral adamantane derivatives is an emerging green chemistry approach. nih.govacs.org This could be adapted for the enantiomerically pure synthesis of adamantane-based monomers, which is crucial for specialized applications in optics and chiral separations.

Flow Chemistry: Continuous flow chemistry offers significant advantages for improving reaction efficiency, safety, and scalability. drugdiscoverytrends.com Implementing flow processes for the carboxylation and subsequent esterification of adamantane precursors could lead to higher yields and purity, facilitating industrial-scale production. drugdiscoverytrends.com

Sustainable Reagents and Solvents: Moving away from hazardous reagents and solvents is a critical goal. Research into using greener solvents and reagents, such as ionic liquids or superacid catalysts for carboxylation, could reduce the environmental impact of production. wikipedia.org The oxidative decarboxylation of an adamantane carboxylic acid can be used to generate an adamantyl radical for further reactions, showcasing the versatility of the carboxyl group in synthesis. nih.gov

A comparative table of synthetic methodologies is presented below.

| Methodology | Advantages | Potential Challenges | Key References |

| Traditional Multi-Step Synthesis | Well-established procedures. | Often low overall yield, multiple purification steps. | wikipedia.org |

| Catalytic C-H Functionalization | High selectivity, direct functionalization, fewer steps. | Catalyst cost and recovery, reaction optimization. | acs.orgamazonaws.com |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. | nih.govacs.org |

| Flow Chemistry | Enhanced safety and scalability, improved yield and purity, automation. | Initial setup cost, potential for clogging with solid reagents. | drugdiscoverytrends.com |

Advanced Polymer Architectures with Precision Control (e.g., Dendrimers, Star Polymers)

The rigid structure of the adamantane moiety makes it an ideal component for building complex, three-dimensional polymer architectures with precisely controlled properties. nih.gov The bifunctional nature of this compound (one polymerizable group, one functional handle) makes it a prime candidate for creating sophisticated macromolecules like dendrimers and star polymers.

Adamantane-Cored Star Polymers: Star polymers can be synthesized using multifunctional initiators derived from an adamantane core. nycu.edu.tw Polymerization techniques like Atom Transfer Radical Polymerization (ATRP) allow for the growth of polymer arms (e.g., polystyrene or poly(meth)acrylates) from the core, resulting in star polymers with controlled molecular weights and low polydispersity. nycu.edu.twnih.gov The this compound monomer could be incorporated into the arms of these stars, providing reactive sites for further functionalization.

Dendrimers and Dendrons: Dendrimers are highly branched, monodisperse macromolecules with a vast number of surface functional groups. nih.gov Adamantane can be used as a core to form tetrahedrally oriented dendritic arms or as a terminal group on the dendrimer surface. nih.govnih.gov Polycationic adamantane-based dendrons have been synthesized that show high cellular uptake without significant cytotoxicity. nih.gov The carboxylic acid group of this compound could be used as a focal point for dendron synthesis, while the methacrylate (B99206) group could be polymerized to form a hyperbranched structure or a shell. Hybrid dendrimers with adamantyl moieties on their surface have also been developed for supramolecular assemblies. nih.govpensoft.net

The table below outlines key features of these advanced polymer architectures.

| Polymer Architecture | Synthesis Approach | Key Features of Adamantane Inclusion | Potential Applications | Key References |

| Star Polymers | ATRP or RAFT from an adamantane-based core initiator. | Rigid core enhances thermal stability; arms can be functionalized. | Nanomedicine, drug delivery, diagnostics. | nycu.edu.twacs.orgnih.gov |

| Dendrimers | Divergent synthesis from an adamantane core or attachment of adamantane to the periphery. | Creates well-defined 3D nanostructures; high density of functional groups. | Drug/gene delivery, catalysis, molecular scaffolding. | nih.govnih.govpensoft.net |

Integration of this compound into Hybrid Material Systems

The development of hybrid materials, which combine organic polymers with inorganic components, is a rapidly growing field. The distinct functionalities of this compound make it an excellent linker for creating novel organic-inorganic hybrid systems.

Surface Functionalization of Nanoparticles: The carboxylic acid group can be used to anchor the monomer to the surface of inorganic nanoparticles (e.g., silica, titania, or quantum dots) through covalent bonding or strong adsorption. Subsequent polymerization of the methacrylate group would then create a covalently attached polymer shell around the nanoparticle core. This approach can improve the dispersion of nanoparticles in polymer matrices and tailor the interfacial properties of nanocomposites.

Supramolecular Assembly: The adamantane group is well-known for forming strong host-guest inclusion complexes with cyclodextrins (CDs). acs.org This interaction can be exploited to create self-assembling hybrid systems. For instance, polymers containing this compound could be non-covalently linked to CD-modified surfaces or other polymers, forming reversible hydrogels or layered materials. nih.govnih.gov

Hybrid Polyimides and Co-polymers: Adamantane-containing diamines are used to synthesize highly transparent and thermally stable polyimides for optoelectronic applications. researchgate.net Copolymers incorporating this compound could be designed to create hybrid materials with a combination of properties, such as the high thermal stability of polyimides and the specific reactivity of the methacrylate and carboxyl groups.

Computational-Driven Design of Adamantane-Based Functional Polymers

Computational modeling is an indispensable tool for accelerating materials discovery by predicting polymer properties and guiding synthetic efforts. mdpi.com For adamantane-based polymers, computational methods can provide insights that are difficult to obtain through experiments alone.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformation of polymer chains containing the bulky adamantane group and to predict physical properties like the glass transition temperature (Tg). cam.ac.uk Simulations can also model the interaction of these polymers with other molecules or surfaces, which is critical for designing drug delivery systems or functional coatings. researchgate.net

Density Functional Theory (DFT): DFT calculations are valuable for understanding the electronic structure and reactivity of monomers like this compound. researchgate.net These calculations can help predict reaction mechanisms, optimize synthetic conditions, and understand the impact of functional groups on the monomer's properties. researchgate.net

Coarse-Grained Modeling: To simulate large-scale polymer systems and processes like network formation, coarse-grained models are employed. mdpi.comcam.ac.uk These models simplify the atomic representation, allowing for the study of phenomena over longer time and length scales, such as the self-assembly of block copolymers or the formation of cross-linked networks in photoresists. cam.ac.uk

Upscaling and Industrial Relevance of Adamantane Methacrylate Production for Microelectronics

Adamantane-containing methacrylate polymers are critical components in chemically amplified photoresists for advanced lithography, including Argon Fluoride (ArF), Extreme Ultraviolet (EUV), and Electron Beam (EB) techniques. researchgate.net The bulky, alicyclic structure of adamantane provides excellent etch resistance and transparency at deep UV wavelengths.

The industrial relevance of this compound is tied to its potential as a functional monomer for these photoresist platforms. The carboxylic acid group provides polarity and can improve adhesion to substrates, while also offering a site for acid-labile groups to be attached, which is the basis of chemically amplified resists. Research into optimizing reaction conditions for the synthesis of adamantane methacrylates is crucial for enabling their large-scale, economical production. google.com This includes managing reaction times, which can range from 1 to 120 hours, to balance conversion rates with production efficiency. google.com

The table below summarizes the role of adamantane derivatives in different lithography technologies.

| Lithography Technology | Wavelength | Role of Adamantane Polymers | Key References |

| ArF Lithography | 193 nm | Provide high transparency and plasma etch resistance. | researchgate.net |

| EUV Lithography | 13.5 nm | Serve as a backbone for high-performance resists, addressing sensitivity and resolution challenges. | researchgate.net |

| EB Lithography | N/A | Used in high-resolution patterning for mask making and direct writing. | researchgate.net |

Development of Multi-functional Materials and Responsive Systems from Adamantane Monomers

"Smart" or "stimuli-responsive" polymers, which change their properties in response to external signals, are at the forefront of materials science. nih.govrsc.orgresearchgate.net The dual functionality of this compound makes it an ideal building block for creating such advanced materials.